(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group. This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
63199-70-2
VCID:
VC0164058
InChI:
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1
SMILES:
CCC(C(C1=CC=CC=C1)O)NC.Cl
Molecular Formula:
C11H18ClNO
Molecular Weight:
215.72 g/mol
(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride
CAS No.: 63199-70-2
Cat. No.: VC0164058
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group. This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 63199-70-2 |
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | (1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1 |
| Standard InChI Key | DBIYVUUUZVZMQD-DHXVBOOMSA-N |
| Isomeric SMILES | CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl |
| SMILES | CCC(C(C1=CC=CC=C1)O)NC.Cl |
| Canonical SMILES | CCC(C(C1=CC=CC=C1)O)NC.Cl |
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